Sulfan Blue

Descripción

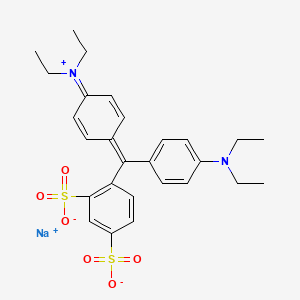

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O6S2.Na/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35;/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJEYSFABYSGQBG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N2NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026065 | |

| Record name | C.I. Acid Blue 1, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfan blue is a dark greenish-black powder. (NTP, 1992), Violet or dark bluish-green solid; [HSDB] Violet powder; [MSDSonline] | |

| Record name | SULFAN BLUE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Food Blue 3 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4093 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992), ONE G DISSOLVES IN 20 ML WATER @ 20 °C; PARTLY SOL IN ALCOHOL, 30 mg/ml in water; 30 mg/ml in 2-methoxyethanol; 7 mg/ml in ethanol | |

| Record name | SULFAN BLUE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. FOOD BLUE 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

VIOLET POWDER, Dark bluish-green powder | |

CAS No. |

129-17-9, 116-95-0, 30586-15-3 | |

| Record name | SULFAN BLUE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21047 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Food Blue 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Blue 1, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrogen [4-[4-(diethylamino)-2',4'-disulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrogen [4-[4-(diethylamino)-2',4'-disulphonatobenzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, [[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulfophenyl)amino]phenyl]methyl]phenyl]amino]-, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAN BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH1929ICIT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. FOOD BLUE 3 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5476 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Sulfan Blue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfan Blue, also known by synonyms such as Patent Blue V, Acid Blue 1, and C.I. Food Blue 3, is a synthetic triarylmethane dye.[1][2] It belongs to the same family as Isothis compound, with which it is a structural isomer, sharing the same molecular formula and weight.[2] Primarily utilized in the medical field, this compound serves as a vital dye for the visualization of lymphatic vessels, playing a crucial role in procedures like sentinel lymph node biopsies for cancer staging.[3] Its utility stems from its ability to bind to serum proteins, notably albumin, which facilitates its transport through the lymphatic system, thereby delineating the lymphatic pathways.[2][4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its structure and functional pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | sodium 4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate | [1][2] |

| Synonyms | Patent Blue V, Acid Blue 1, Blue VRS, C.I. Food Blue 3 | [1][5] |

| CAS Number | 129-17-9 | [1][2] |

| Molecular Formula | C₂₇H₃₁N₂NaO₆S₂ | [1][6] |

| Molecular Weight | 566.66 g/mol | [2][7][8] |

| Chemical Structure | See Figure 1 |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Physical Description | Dark greenish-black or violet powder | [1][2] |

| Melting Point | Decomposes above 250°C; specific melting point not available | [4][9] |

| Boiling Point | Decomposes | [2] |

| Solubility in Water | Soluble (≥10 mg/mL at 21°C); 1 g in 20 mL at 20°C | [1][2][4] |

| Solubility in Other Solvents | 2-methoxyethanol (30 mg/mL), ethanol (B145695) (7 mg/mL) | [2][4] |

| UV-Vis Absorption Maxima (λmax) in Water | Major peak at ~635 nm; Minor peak at ~410 nm | [1] |

| pH Indicator Properties | Orange in concentrated HCl, deep blue in NaOH | [1] |

Mandatory Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Workflow for Lymphatic Vessel Mapping

Caption: Experimental workflow for lymphatic vessel mapping using this compound.

Mechanism of Protein Binding

Caption: Interaction between this compound and serum albumin.

Experimental Protocols

Detailed methodologies for the determination of key properties of this compound are provided below. These protocols are based on standard analytical techniques for dyes and organic compounds.

Determination of Aqueous Solubility (Flask Method)

This protocol is adapted from the OECD Guideline 105 for Water Solubility.[9]

a. Principle: The solubility of this compound in water is determined by agitating an excess amount of the solid dye in water at a constant temperature until equilibrium is reached. The concentration of the dissolved dye in the supernatant is then measured.

b. Materials and Equipment:

-

This compound powder

-

Deionized water

-

Constant temperature bath with shaker

-

Centrifuge with temperature control

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Analytical balance

c. Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in deionized water of known concentrations.

-

Calibration Curve: Measure the absorbance of the standard solutions at the λmax of this compound (~635 nm) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

-

Equilibration: Add an excess amount of this compound to a flask containing a known volume of deionized water. Place the flask in a constant temperature bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample at the same temperature to separate the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant and dilute it as necessary to fall within the range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the diluted sample and determine the concentration of this compound using the previously established calibration curve.

-

Calculation: Calculate the solubility in g/L or mg/mL, taking into account the dilution factor. The experiment should be performed in triplicate.

UV-Visible Spectrophotometry

This protocol outlines the procedure for obtaining the UV-Visible absorption spectrum of this compound.[10][11]

a. Principle: The absorbance of a solution of this compound is measured over a range of wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum to determine its absorption maxima.

b. Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., deionized water)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

c. Procedure:

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be such that the maximum absorbance falls within the optimal range of the instrument (typically 0.2 - 0.8 arbitrary units).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-800 nm).

-

Sample Measurement: Rinse the sample cuvette with the this compound solution, then fill it and place it in the spectrophotometer.

-

Spectrum Acquisition: Scan the sample over the same wavelength range used for the baseline correction.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). For this compound in water, major and minor peaks are expected around 635 nm and 410 nm, respectively.[1]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound using reverse-phase HPLC.[12]

a. Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. The components of the sample are separated based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The purity is determined by the relative area of the main peak.

b. Materials and Equipment:

-

HPLC system with a UV-Vis detector

-

Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

This compound sample

-

HPLC grade solvents (e.g., acetonitrile, water)

-

Buffer (e.g., formic acid or phosphate (B84403) buffer)

-

Analytical balance and volumetric glassware

c. Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient program should be developed to ensure good separation of the main component from any impurities (e.g., starting with a high percentage of A and gradually increasing B).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Detection Wavelength: 220 nm or at one of the λmax values (e.g., 635 nm)

-

Injection Volume: 10-20 µL

d. Procedure:

-

Mobile Phase Preparation: Prepare the mobile phases and degas them before use.

-

Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Injection and Analysis: Inject the sample solution and run the gradient program.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of this compound as the percentage of the area of the main peak relative to the total area of all peaks.

Melting Point Determination (Capillary Method)

This protocol is based on standard pharmacopeial methods for melting point determination.[13][14][15][16]

a. Principle: A small, finely powdered sample of this compound is heated in a capillary tube at a controlled rate. The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded.

b. Materials and Equipment:

-

Melting point apparatus

-

Glass capillary tubes (one end sealed)

-

Mortar and pestle (if needed to powder the sample)

-

Thermometer or digital temperature probe

c. Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Introduce the sample into the open end of a capillary tube and pack it down to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a fast rate (e.g., 10-20 °C/min) to get an estimate.

-

Accurate Determination: For an accurate measurement, start heating at a rate that will bring the temperature to about 10-15 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C/min.

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point. Note any decomposition (darkening of the sample). For this compound, decomposition is expected at higher temperatures.[4]

Conclusion

This compound is a well-characterized triarylmethane dye with established chemical and physical properties that are critical to its application in medical diagnostics, particularly in lymphography. The protocols outlined in this guide provide a framework for the consistent and accurate determination of its key characteristics. The provided visualizations offer a clear representation of its chemical structure and its mechanism of action in a biological context. This comprehensive technical guide serves as a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this compound.

References

- 1. What is the mechanism of Isothis compound? [synapse.patsnap.com]

- 2. Adverse Effects of Intraparenchymal and Peritumoral Application of Isothis compound Dye in Sentinel Lymph Node Mapping in Breast Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C27H31N2NaO6S2 | CID 8507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. US20080293963A1 - Process for preparation isothis compound - Google Patents [patents.google.com]

- 6. ej-eng.org [ej-eng.org]

- 7. patents.justia.com [patents.justia.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Video: UV-Vis Spectroscopy of Dyes - Prep [jove.com]

- 11. science.valenciacollege.edu [science.valenciacollege.edu]

- 12. researchgate.net [researchgate.net]

- 13. mt.com [mt.com]

- 14. thinksrs.com [thinksrs.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. pennwest.edu [pennwest.edu]

An In-depth Technical Guide to Sulfan Blue: Molecular Formula and Weight

Sulfan Blue, a synthetic triphenylmethane (B1682552) dye, serves a critical role in various biomedical and research applications. This technical guide provides a concise overview of its fundamental chemical properties, specifically its molecular formula and weight, presented for researchers, scientists, and drug development professionals.

Core Chemical Properties

This compound, also known by synonyms such as Acid Blue 1 and Patent Blue VF, is distinguished by its specific chemical structure.[1][2] The arrangement of its atoms is precisely defined, leading to the molecular characteristics detailed below.

| Property | Value |

| Molecular Formula | C27H31N2NaO6S2[1][2][3][4] |

| Molecular Weight | 566.66 g/mol [1][2][3] |

| Alternate Molecular Formula | C27H32N2NaO6S2[3] |

| Alternate Molecular Weight | 567.7 g/mol [3] |

Note: Minor variations in the molecular formula and weight may be cited in different chemical databases and literature.

The dye's structure, which includes sulfonate functional groups, is fundamental to its chemical behavior and interactions in biological systems.[3] It is these properties that enable its application in medical imaging, particularly for visualizing lymphatic vessels.[3]

Experimental Protocols and Visualizations

The determination of the molecular formula and weight of a compound like this compound is typically achieved through standard analytical chemistry techniques. These methods include mass spectrometry for determining the mass-to-charge ratio of molecular ions and elemental analysis to ascertain the percentage composition of each element.

Due to the nature of this inquiry, which focuses on intrinsic chemical properties rather than dynamic processes, detailed experimental workflows for its synthesis or application are beyond the current scope. Similarly, signaling pathways or complex logical relationships that would necessitate a Graphviz diagram are not applicable to the description of its molecular formula and weight.

References

The Mechanism of Action of Sulfan Blue in Biological Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfan Blue, also known as Isothis compound or Patent Blue V, is a triarylmethane dye utilized primarily as a visual lymphatic imaging agent. Its mechanism of action is fundamentally a biophysical process involving binding to endogenous proteins, primarily albumin, followed by selective uptake into the lymphatic system. This property allows for the real-time visualization of lymphatic vessels and sentinel lymph nodes, which is critical for various diagnostic and surgical procedures, most notably in cancer staging. This technical guide provides an in-depth analysis of the molecular interactions, pharmacokinetics, and experimental methodologies related to the action of this compound in biological tissues.

Molecular Mechanism of Action

The primary mechanism of this compound's function in biological tissue is not based on a pharmacological interaction with a specific cellular receptor or signaling pathway. Instead, it relies on its physicochemical properties that facilitate a two-step process: protein binding and subsequent lymphatic uptake.

Protein Binding

Upon subcutaneous or intradermal administration, this compound rapidly binds to interstitial serum proteins, with a notable affinity for albumin.[1][2] This interaction is crucial for its retention within the lymphatic system and preventing its rapid diffusion into surrounding tissues or the bloodstream.[3] The binding is primarily attributed to the sulfonic acid groups present in the dye's molecular structure, which form non-covalent sulfonamide complexes with the amino acid residues on the surface of proteins.[4]

The affinity of this compound for plasma proteins is considered to be relatively weak to moderate. Studies have shown that the percentage of protein-bound Isothis compound is less than 30%, with some measurements indicating it could be as low as 5%.[1][2] This is in contrast to other dyes like Evans Blue, which exhibits a protein binding affinity of around 70%.[1][2]

Lymphatic Uptake

The protein-dye complex is of a sufficient molecular size to be preferentially taken up by the lymphatic capillaries from the interstitial space.[3] The lymphatic system has a greater permeability to macromolecules compared to blood capillaries, which facilitates this selective uptake. Once inside the lymphatic vessels, the vibrant blue color of the this compound-protein complex allows for direct visualization of the lymphatic channels and drainage pathways to the sentinel lymph nodes.[1][2]

Quantitative Data

The following tables summarize the key quantitative parameters associated with this compound's action and properties.

Table 1: Physicochemical and Binding Properties of this compound

| Parameter | Value | Reference(s) |

| Molecular Weight | 566.66 g/mol | [5] |

| Protein Binding Affinity | < 30% | [1][2] |

| Fluorescence Quantum Yield (Free) | 5 x 10⁻⁴ | [6] |

| Fluorescence Quantum Yield (HSA-bound) | 1.7 x 10⁻² | [6] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference(s) |

| Route of Administration | Subcutaneous/Intradermal | [1][7] |

| Time to Sentinel Node Visualization | 5 - 15 minutes | [1] |

| Urinary Excretion (unchanged, 24h) | Up to 10% | [8][9] |

| Urine Discoloration | Blue or greenish for up to 24 hours | [9] |

Table 3: Toxicological and Adverse Event Data for Isothis compound

| Parameter | Value | Reference(s) |

| LD50 (rat) | > 150 mg/kg | [7] |

| Total Adverse Event Rate | 11.65 per 1,000 patients | [10] |

| Grade I Allergic Reactions | 7.96 per 1,000 patients | [10] |

| Grade II/III Anaphylactic Reactions | 1.94 per 1,000 patients | [10] |

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to investigate the mechanism of action of this compound.

Protocol for Determining Protein Binding Affinity

This protocol outlines a method using size-exclusion chromatography and UV-Vis spectrophotometry to quantify the percentage of protein-bound dye.

Materials:

-

This compound solution of known concentration

-

Purified human serum albumin (HSA) or bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

UV-Vis spectrophotometer and cuvettes

Procedure:

-

Prepare a standard curve: Create a series of dilutions of this compound in PBS and measure the absorbance at its λmax (approximately 638 nm) to generate a standard curve of absorbance versus concentration.

-

Incubation: Mix a known concentration of this compound with a known concentration of albumin in PBS. Incubate the mixture at 37°C for a specified time (e.g., 30 minutes) to allow for binding to reach equilibrium.

-

Separation: Apply the incubated mixture to the pre-equilibrated SEC column. Elute with PBS.

-

Fraction Collection: Collect fractions as they elute from the column. The protein-bound dye will elute first in the void volume, followed by the free dye.

-

Quantification: Measure the absorbance of the fractions containing the protein-bound dye at the λmax of this compound.

-

Calculation: Using the standard curve, determine the concentration of this compound in the protein-bound fractions. The percentage of protein binding can be calculated as: (Concentration of bound dye / Initial concentration of dye) x 100

Protocol for In Vivo Lymphatic Mapping in a Rodent Model

This protocol describes a method for visualizing lymphatic drainage using this compound in a rat model.

Materials:

-

This compound (1% sterile solution)

-

Anesthetic agent (e.g., isoflurane)

-

Syringes and needles (e.g., 30-gauge)

-

Surgical instruments for dissection

-

Imaging system (e.g., surgical microscope or camera)

Procedure:

-

Animal Preparation: Anesthetize the rat according to approved animal care protocols. Shave the fur from the injection site (e.g., hind paw) and the area of interest (e.g., inguinal region).

-

Dye Injection: Inject a small volume (e.g., 50-100 µL) of 1% this compound solution subcutaneously into the designated injection site.

-

Observation: Visually observe the skin for the appearance of blue lymphatic channels. Gentle massage of the injection site can facilitate lymphatic uptake.

-

Surgical Exposure: After a set time (e.g., 10-15 minutes), make a skin incision in the region where the draining lymph nodes are expected.

-

Visualization and Documentation: Carefully dissect the subcutaneous tissue to expose the blue-stained lymphatic vessels and the sentinel lymph node(s). Document the findings with photographs or videos.

-

Post-Procedure: Euthanize the animal according to approved protocols.

Visualizations

The following diagrams illustrate the key mechanisms and workflows related to this compound's action.

Caption: Mechanism of this compound's selective lymphatic uptake.

Caption: Experimental workflows for studying this compound.

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. Determining Accurate Dye Combinations for Sentinel Lymph Node Detection: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sentinel lymph node mapping with patent blue dye in patients with breast cancer: a retrospective single institution study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound|CAS 129-17-9|Research Chemical [benchchem.com]

- 6. Sentinel lymph nodes fluorescence detection and imaging using Patent Blue V bound to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of isothis compound for identification of lymphatic vessels: experimental and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isothis compound | C27H31N2NaO6S2 | CID 50108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DailyMed - ISOthis compound injection, solution [dailymed.nlm.nih.gov]

- 10. eurjbreasthealth.com [eurjbreasthealth.com]

The History and Discovery of Sulfan Blue: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Triphenylmethane (B1682552) Dye in Vital Staining

Abstract

Sulfan Blue, known scientifically as Patent Blue V, is a synthetic triphenylmethane dye that has carved a significant niche in the biomedical field as a vital dye. This technical guide provides a comprehensive overview of its history, from its initial synthesis to its modern-day applications in clinical diagnostics and surgical procedures. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, experimental protocols for its use, and its mechanism of action. This document consolidates quantitative data into structured tables and visualizes key processes using Graphviz diagrams to facilitate a deeper understanding of this compound's role as a vital stain.

Introduction: The Genesis of a Vital Dye

This compound, commercially known as Patent Blue V, belongs to the family of triphenylmethane dyes, which are characterized by their vibrant colors and diverse applications in textiles, food coloring, and medicine.[1] Its journey into the medical realm as a vital dye is a testament to the ongoing quest for biocompatible agents that can delineate biological structures in living organisms.

The development of vital staining, the practice of using dyes to stain living cells and tissues, dates back to the 19th century.[2] Early researchers experimented with various dyes to understand cellular processes and tissue morphology in their natural state. The core principle of a vital dye is its ability to be taken up by or interact with living tissues without causing immediate cellular death.[3]

This compound (Patent Blue V) emerged as a valuable tool in this field, particularly for its ability to selectively stain lymphatic vessels. Guerbet, a company with a long history in medical imaging, developed Patent Blue V, which was first launched on the Belgian market in 1971.[4][5] Its primary application in medicine is for lymphangiography, the visualization of lymphatic vessels and nodes, and for sentinel lymph node biopsy in cancer staging.[1][6]

While the renowned neurosurgeon Walter Dandy is known for his pioneering work in neurosurgery and his studies on cerebrospinal fluid (CSF) circulation using phenolic dyes, there is no direct historical evidence linking him to the use of this compound.[7][8][9] Dandy's investigations into CSF physiology in the early 20th century, however, highlight the importance of vital dyes in understanding complex biological systems.[10][11][12]

Chemical and Physical Properties

This compound is a sodium or calcium salt of [4-(α-(4-diethylaminophenyl)-5-hydroxy- 2,4-disulfophenylmethylidene)-2,5-cyclohexadien-1-ylidene] diethylammonium (B1227033) hydroxide (B78521) inner salt.[1] Its chemical structure, featuring multiple sulfonic acid groups, is crucial to its function as a vital dye.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C27H31N2NaO7S2 | [13] |

| Molecular Weight | 582.66 g/mol | [13] |

| Appearance | Dark bluish-violet powder | [14] |

| Solubility | Soluble in water | [13] |

| λmax (in water) | ~640 nm | [15] |

Synthesis of this compound (Patent Blue V)

The synthesis of triphenylmethane dyes like this compound generally involves the condensation of an aromatic aldehyde with two equivalents of an N,N-dialkylaniline, followed by sulfonation and oxidation.

A common synthetic route for Isothis compound, a structural isomer of this compound, provides insight into the general principles of synthesis. This process typically starts with the sulfonation of 2-chlorobenzaldehyde. The resulting intermediate is then reacted with sodium sulfite (B76179) to replace the chlorine atom with a sulfonic acid group. This is followed by condensation with N,N-diethylaniline and subsequent oxidation to yield the final dye.[16]

Mechanism of Action as a Vital Dye

The utility of this compound as a vital dye for lymphatic mapping stems from its interaction with plasma proteins, primarily albumin.[17][18] The sulfonic acid groups in the dye's structure are key to this interaction.[6]

Upon subcutaneous or intradermal injection, this compound rapidly binds to interstitial albumin. This dye-protein complex is then readily taken up by the lymphatic capillaries. The size of the complex prevents it from readily entering the blood capillaries.[19] This selective uptake allows for the visualization of lymphatic vessels and sentinel lymph nodes, which appear blue.

While the primary mechanism for lymphatic tracing is well-understood, the broader effects of this compound on cellular signaling pathways are less defined. Some studies on triphenylmethane dyes suggest potential interactions with cellular processes. For instance, some of these dyes have been shown to affect cell growth and metabolism in vitro.[20] However, specific signaling pathways directly modulated by this compound in the context of its use as a vital dye require further investigation. There is evidence that inhibition of vascular endothelial growth factor (VEGF) signaling can impact the vasculature, but a direct link to this compound's mechanism of action is not yet established.[19][21][22][23]

Experimental Protocols

Sentinel Lymph Node Biopsy in a Preclinical Model

This protocol outlines the general steps for using Patent Blue V for sentinel lymph node biopsy (SLNB) in a preclinical rat model.

Materials:

-

Patent Blue V (2.5% solution)

-

Sterile saline

-

Syringes with 23G or smaller needles

-

Surgical instruments

-

Anesthetic agent (e.g., ketamine/xylazine)

Procedure:

-

Anesthetize the animal according to approved institutional protocols.[6]

-

Prepare a 1% solution of Patent Blue V by diluting the 2.5% stock solution with sterile saline.

-

Inject 0.1-0.2 mL of the 1% Patent Blue V solution intradermally or subcutaneously at the site of interest (e.g., near a tumor or in the paw).[6][24]

-

Gently massage the injection site for approximately 1 minute to facilitate lymphatic uptake.[14]

-

After a waiting period of 5-15 minutes, make a skin incision to expose the lymphatic basin draining the injection site.[6]

-

Visually identify the blue-stained lymphatic vessels and trace them to the sentinel lymph node(s), which will also appear blue.

-

Carefully dissect and excise the blue-stained lymph node(s) for further analysis.

Chromovitrectomy

Patent Blue V has been used in chromovitrectomy to stain preretinal membranes.

Materials:

-

Patent Blue V solution (e.g., 0.5% in balanced salt solution)

-

Vitreoretinal surgical instrumentation

-

Infusion and aspiration lines

Procedure:

-

Perform a standard three-port pars plana vitrectomy.

-

After core vitrectomy, inject a small amount (e.g., 0.1-0.2 mL) of the Patent Blue V solution into the vitreous cavity over the posterior pole.[25]

-

Allow the dye to settle over the retinal surface for a short period (e.g., 1-3 minutes).

-

Aspirate the excess dye from the vitreous cavity.

-

The epiretinal membrane (ERM) or internal limiting membrane (ILM) will be stained, facilitating its visualization and removal.[26][27]

In Vitro Cytotoxicity Assay

This protocol provides a basic framework for assessing the cytotoxicity of Patent Blue V on a cell line in culture.

Materials:

-

Cell line of interest (e.g., ARPE-19)

-

Complete cell culture medium

-

Patent Blue V stock solution

-

96-well plates

-

Cell viability assay reagent (e.g., MTT, WST-1)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Patent Blue V in complete cell culture medium to achieve the desired final concentrations.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of Patent Blue V. Include a vehicle control (medium without dye).

-

Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.[28][29]

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Quantitative Data

The following tables summarize key quantitative data related to the use of this compound (Patent Blue V).

Table 1: Adverse Reaction Rates of Patent Blue V in Sentinel Lymph Node Biopsy

| Study/Trial | Total Patients | Overall Adverse Reaction Rate (%) | Anaphylaxis Rate (%) | Reference |

| NEW START & ALMANAC | 7,917 | 0.9 | 0.06 | [8] |

| Retrospective Study | 1,247 | 0.88 | 0.08 (Grade III) | [11] |

| Survey (Australia & NZ) | - | - | ~0.15 | [13] |

Table 2: Physicochemical and Pharmacokinetic Properties

| Parameter | Value | Reference |

| Fluorescence Quantum Yield (Free) | 5 x 10⁻⁴ | [4] |

| Fluorescence Quantum Yield (HSA-bound) | 1.7 x 10⁻² | [4] |

| Elimination Half-life | 24-48 hours (primarily in urine) | [17] |

Conclusion

This compound, or Patent Blue V, has a rich history as a vital dye, evolving from a textile colorant to an indispensable tool in modern medicine. Its unique property of binding to albumin allows for the selective visualization of the lymphatic system, making it crucial for procedures like sentinel lymph node biopsy. While its primary mechanism of action for lymphatic tracing is well-established, further research is needed to fully elucidate its effects on cellular signaling pathways. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and clinicians working with this versatile dye. As our understanding of its biological interactions deepens, the applications of this compound may continue to expand, reinforcing its importance in the field of biomedical science.

References

- 1. Classifications of hydrocephalus based on Walter Dandy and his paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VITAL STAINING OF THE CONNECTIVE TISSUES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Laboratory Protocols | Bristol Veterinary School | University of Bristol [bristol.ac.uk]

- 4. Sentinel lymph nodes fluorescence detection and imaging using Patent Blue V bound to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Injecting Patent Blue Dye V for sentinel lymph node biopsy without skin staining - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety testing of blue vital dyes using cell culture models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Our Surgical Heritage: Walter Edward Dandy—The Founding Father of Neurosurgery [pajtcces.com]

- 8. hekint.org [hekint.org]

- 9. researchgate.net [researchgate.net]

- 10. Walter Dandy - Wikipedia [en.wikipedia.org]

- 11. Walter E. Dandy - Congress of Neurological Surgeons (CNS) [cns.org]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. [PDF] Injecting Patent Blue Dye V for sentinel lymph node biopsy without skin staining | Semantic Scholar [semanticscholar.org]

- 15. ias.ac.in [ias.ac.in]

- 16. US7662992B2 - Process for preparation of isothis compound - Google Patents [patents.google.com]

- 17. Deciphering albumin-directed drug delivery by imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Inhibition of VEGF or TGF-β signaling activates endothelium and increases leukocyte rolling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. data.epo.org [data.epo.org]

- 21. Inhibition of Vascular Endothelial Growth Factor (VEGF) Signaling in Cancer Causes Loss of Endothelial Fenestrations, Regression of Tumor Vessels, and Appearance of Basement Membrane Ghosts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of VEGF mediated post receptor signalling pathways by recently developed tyrosine kinase inhibitor in comparison with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Sentinel lymph node mapping with patent blue dye in patients with breast cancer: a retrospective single institution study - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scribd.com [scribd.com]

- 26. The VVBlue assay: a plate-readable, dye exclusion-based cell viability assay for the toxicological testing of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Evaluation of Impermeant, DNA-Binding Dye Fluorescence as a Real-Time Readout of Eukaryotic Cell Toxicity in a High Throughput Screening Format - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Effects of trypan blue on cell viability and gene expression in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Sulfan Blue for Imaging Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfan Blue, a synthetic triphenylmethane (B1682552) dye also known by the names Patent Blue V and Isothis compound, serves as a vital tool in various biomedical imaging applications. Its primary utility lies in the visualization of lymphatic vessels, particularly for sentinel lymph node biopsy in cancer staging.[1][2] This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, detailing its absorption, emission, and other photophysical characteristics critical for its use in advanced imaging modalities. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their experimental and preclinical studies.

The mechanism of action for this compound in vivo is intrinsically linked to its high affinity for serum proteins, most notably albumin.[3] This binding is crucial as it significantly enhances the dye's fluorescence quantum yield, a property that is otherwise negligible in its free form.[1] This guide will delve into these properties, providing quantitative data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound as an imaging agent.

Spectroscopic and Physicochemical Properties

The utility of this compound as an imaging agent is dictated by its interaction with light and its behavior in biological environments. A summary of its key spectroscopic and physicochemical properties is presented in the tables below. It is important to note that the fluorescence of this compound is significantly enhanced upon binding to Human Serum Albumin (HSA).

| Property | Value (Free Dye in Aqueous Solution) | Value (Bound to Human Serum Albumin) | Citations |

| Molar Mass | 566.66 g/mol (Sodium Salt) | - | [3] |

| Appearance | Dark greenish-black powder | - | [3] |

| Solubility | Soluble in water | - | [4] |

| Spectroscopic Property | Value (Free Dye in Aqueous Solution) | Value (Bound to Human Serum Albumin) | Citations |

| Absorption Maximum (λmax) | ~638 nm, ~410 nm, ~312 nm | ~640 nm | [1][5] |

| Molar Extinction Coefficient (ε) | ~120,000 M⁻¹cm⁻¹ at 638 nm | ~100,000 M⁻¹cm⁻¹ at 640 nm | [1] |

| Emission Maximum (λem) | ~660 nm | ~660 nm | [1] |

| Fluorescence Quantum Yield (Φ) | ~5 x 10⁻⁴ | ~1.7 x 10⁻² | [1] |

| Photostability | Fades when exposed to light | Enhanced stability | [6] |

Experimental Protocols

Preparation of this compound Solution for In Vivo Imaging

This protocol describes the preparation of a this compound solution suitable for subcutaneous or intradermal injection in animal models for lymphatic mapping.

Materials:

-

This compound powder (or commercially available sterile solution, e.g., 1% or 2.5%)

-

Sterile physiological saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.4

-

Sterile filters (0.22 µm)

-

Sterile vials

Procedure:

-

If starting from a powder, accurately weigh the required amount of this compound to prepare a 1% (10 mg/mL) solution.

-

Dissolve the powder in a sterile container with the appropriate volume of sterile physiological saline or PBS.[7]

-

Gently agitate the solution until the dye is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.

-

Store the sterile solution at 2-8°C, protected from light.

-

Before injection, the solution should be allowed to come to room temperature.

In Vivo Lymphatic Imaging in an Animal Model

This protocol outlines a general procedure for sentinel lymph node mapping in a rat model using this compound.

Materials:

-

Prepared sterile 1% this compound solution

-

Anesthetized rat

-

Syringes and needles (e.g., 30-gauge)

-

Surgical instruments for dissection

-

Fluorescence imaging system (optional, for fluorescence-guided surgery)

Procedure:

-

Anesthetize the rat according to approved institutional protocols.

-

Inject a small volume (e.g., 50-100 µL) of the 1% this compound solution subcutaneously or intradermally near the site of interest (e.g., footpad for popliteal lymph node mapping or near a tumor).

-

Allow 5-15 minutes for the dye to migrate through the lymphatic vessels.[1]

-

Make a skin incision over the expected lymphatic basin.

-

Visually identify the blue-stained lymphatic vessels and trace them to the sentinel lymph node(s), which will also be stained blue.

-

If using a fluorescence imaging system, illuminate the surgical field with an appropriate excitation light source (e.g., ~635 nm) and visualize the fluorescence of the albumin-bound dye using a suitable emission filter (e.g., centered around 660 nm).[1]

-

Excise the identified sentinel lymph node(s) for further analysis.

Spectroscopic Analysis of this compound-Albumin Binding

This protocol describes how to measure the change in fluorescence of this compound upon binding to Human Serum Albumin (HSA).

Materials:

-

This compound stock solution

-

Human Serum Albumin (HSA) solution in PBS (pH 7.4)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Spectrofluorometer

-

Cuvettes

Procedure:

-

Prepare a series of solutions with a constant concentration of this compound and varying concentrations of HSA in PBS. A control sample with only this compound in PBS should also be prepared.

-

Allow the solutions to incubate at room temperature for at least 30 minutes to ensure binding equilibrium.

-

Set the excitation wavelength of the spectrofluorometer to the absorption maximum of HSA-bound this compound (~640 nm).

-

Measure the fluorescence emission spectrum for each sample, scanning a range that includes the expected emission maximum (e.g., 650-750 nm).

-

Plot the fluorescence intensity at the emission maximum (~660 nm) as a function of HSA concentration to observe the fluorescence enhancement.

References

- 1. Sentinel lymph nodes fluorescence detection and imaging using Patent Blue V bound to human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Absorption [Patent Blue VF] | AAT Bioquest [aatbio.com]

- 4. Patent Blue VF Dye content 50 129-17-9 [sigmaaldrich.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Patent Blue V - Wikipedia [en.wikipedia.org]

- 7. fao.org [fao.org]

An In-depth Technical Guide to the Solubility and Stability of Sulfan Blue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Sulfan Blue (also known as Patent Blue VF or Acid Blue 1) in various solvents. The information contained herein is intended to support research, development, and formulation activities involving this vital dye.

Introduction

This compound is a synthetic triphenylmethane (B1682552) dye with the molecular formula C₂₇H₃₁N₂NaO₆S₂.[1] It is widely used in medical diagnostics, particularly in lymphography to visualize lymphatic vessels.[2] A thorough understanding of its solubility and stability is critical for ensuring its effective and safe use in pharmaceutical formulations and research applications. The solubility of a compound dictates its dissolution rate and bioavailability, while its stability profile determines its shelf-life and potential for degradation into impurities. This guide summarizes key quantitative data, outlines detailed experimental protocols for characterization, and provides visual workflows to aid in experimental design.

Solubility of this compound

The solubility of this compound has been determined in several common laboratory solvents. The quantitative data is summarized in the table below.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature |

| Water | 1 g / 20 mL (50 mg/mL) | 20 °C |

| Water | 30 mg/mL | 25 °C |

| Water | >=10 mg/mL | 70 °F (21.1 °C) |

| Ethanol | 7 mg/mL | Not Specified |

| 2-Methoxyethanol | 30 mg/mL | Not Specified |

Stability of this compound

The stability of this compound is influenced by several factors, including pH, the presence of oxidizing agents, and compatibility with other compounds.

Table 2: Stability Profile of this compound

| Factor | Observation |

| pH | The color of aqueous solutions is pH-dependent. It is blue in alkaline or weakly acidic conditions and turns orange/yellow in strongly acidic conditions.[1] The blue color is reported to be stable over a wide pH range in the absence of strong acids or caustics.[4] |

| Incompatibilities | Incompatible with strong oxidizing agents.[3] Admixture with local anesthetics such as lidocaine (B1675312) can result in immediate precipitation.[5] |

| Storage | Should be stored in a refrigerator.[6] It is supplied as a powder that is considered stable.[3] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections provide step-by-step protocols for determining the solubility and stability of this compound.

This protocol describes the determination of the thermodynamic equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, ethanol)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure that equilibrium with a saturated solution is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials to pellet the remaining undissolved solid.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw the supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any fine particles.

-

Accurately dilute a known volume of the filtered, saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Measure the absorbance of the diluted solution at the maximum absorbance wavelength (λmax) for this compound (approximately 635 nm in water) using a UV-Vis spectrophotometer.[1][4]

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Measure the absorbance of the standard solutions to generate a calibration curve.

-

Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the solubility in the original saturated solution, expressed in units such as mg/mL or g/L.

-

This protocol outlines a general procedure for evaluating the stability of this compound under various stress conditions.

Materials:

-

This compound solution of known concentration

-

Buffers of different pH values

-

Temperature-controlled chambers/incubators

-

Photostability chamber

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water).

-

Aliquot the stock solution into separate vials for each stress condition to be tested (e.g., different pH, temperature, light exposure).

-

-

Stress Conditions:

-

pH Stability: Adjust the pH of the aliquots using appropriate buffers (e.g., pH 2, 7, 9) and store them at a controlled temperature.

-

Thermal Stability: Store aliquots at various temperatures (e.g., 4 °C, 25 °C, 40 °C, 60 °C).

-

Photostability: Expose aliquots to a controlled light source in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points:

-

Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).[7]

-

-

Analysis:

-

Visual Inspection: Observe any changes in color or the formation of precipitate.

-

UV-Vis Spectrophotometry: Measure the absorbance spectrum of the samples to monitor for any changes in the λmax or absorbance intensity, which can indicate degradation or color change.

-

HPLC Analysis: A stability-indicating HPLC method is essential for separating the parent this compound from any degradation products.

-

A common method involves a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer).[1]

-

Inject the samples onto the HPLC system.

-

Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

-

-

-

Data Evaluation:

-

Quantify the amount of remaining this compound at each time point.

-

Calculate the percentage of degradation.

-

Identify and, if possible, characterize any major degradation products.

-

Visualized Experimental Workflows

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.

References

- 1. This compound|CAS 129-17-9|Research Chemical [benchchem.com]

- 2. Buy this compound | 129-17-9 [smolecule.com]

- 3. chembk.com [chembk.com]

- 4. This compound | C27H31N2NaO6S2 | CID 8507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isothis compound | C27H31N2NaO6S2 | CID 50108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. japsonline.com [japsonline.com]

In Vitro and In Vivo Applications of Sulfan Blue in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfan Blue, a triarylmethane dye, and its structural isomer Isothis compound, have long been utilized in biomedical research and clinical diagnostics. Primarily known for their vibrant blue color, these compounds serve as crucial agents in vital staining and lymphangiography. Beyond their roles as dyes, recent research has unveiled their potential as pharmacological agents, notably as antagonists of the P2X7 receptor, and as photosensitizers in photodynamic therapy. This technical guide provides an in-depth overview of the in vitro and in vivo applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of associated biological pathways and workflows to support researchers in leveraging this versatile compound in their studies.

In Vivo Applications

The primary in vivo application of this compound and its isomer, Isothis compound, is in the visualization of the lymphatic system.

Lymphangiography and Sentinel Lymph Node Mapping

This compound is extensively used as a vital dye to identify lymphatic vessels and map the sentinel lymph nodes (SLNs), the first lymph nodes to which cancer cells are most likely to spread from a primary tumor. This procedure is a cornerstone in the staging of various cancers, including breast cancer and melanoma.[1] The dye is injected intradermally or subcutaneously near the tumor, where it is taken up by the lymphatic vessels, allowing for their visual identification during surgery.[2][3][4][5]

Key Characteristics:

-

Mechanism: this compound binds to interstitial proteins, and these dye-protein complexes are then absorbed by the lymphatic vessels, staining them blue.[2]

-

Visualization: The stained lymphatic channels become visible through the skin as blue streaks within 15 to 30 minutes of injection.[2]

-

Clinical Significance: Accurate identification of the SLN allows for a less invasive biopsy compared to a full lymph node dissection, reducing patient morbidity.

P2X7 Receptor Antagonism in Disease Models

Brilliant Blue G, a compound closely related to this compound, has been identified as a potent and selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in inflammation and neuropathic pain.[6][7][8] In vivo studies using animal models have demonstrated that blockade of the P2X7 receptor can reduce inflammatory responses and alleviate pain, suggesting a therapeutic potential for this compound and its analogs in these conditions.

In Vitro Applications

In the laboratory setting, this compound is utilized for a range of applications, from basic cell viability assays to more complex investigations into cellular signaling and phototoxicity.

Vital Staining and Cell Viability Assays

Similar to Trypan Blue, this compound can be used as a vital stain to differentiate between viable and non-viable cells in culture.[9][10][11] The principle of this application lies in the integrity of the cell membrane; viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.

Investigation of P2X7 Receptor Signaling

The antagonistic properties of this compound analogs on the P2X7 receptor are studied in vitro to elucidate the receptor's role in cellular processes such as inflammation, apoptosis, and neurotransmission.[6][7] These studies often involve measuring changes in intracellular calcium levels or assessing the inhibition of ATP-induced downstream signaling pathways in cultured cells.

Photodynamic Therapy (PDT) Research

Photodynamic therapy is a treatment modality that uses a photosensitizer, light, and oxygen to induce cell death.[12][13] Triarylmethane dyes like this compound have the potential to act as photosensitizers.[14] In vitro studies are crucial for determining the optimal parameters for PDT, including the concentration of the photosensitizer, the wavelength and dose of light, and the resulting cytotoxicity in cancer cell lines.[15][16][17]

Quantitative Data

The following tables summarize key quantitative data related to the applications of this compound and its analogs.

Table 1: P2X7 Receptor Antagonism by Brilliant Blue G

| Species | IC50 | Reference |

| Rat | 10 nM | [6][7][8] |

| Human | 200 nM | [6][7] |

Table 2: Adverse Reactions to Isothis compound in Sentinel Lymph Node Biopsy

| Reaction Grade | Description | Incidence Rate | Reference |

| Grade I | Urticaria, pruritus, rash | 0.95% (22/2392) | [18] |

| Grade II | Hypotension not requiring vasopressors | 0.13% (3/2392) | [18] |

| Grade III | Hypotension requiring vasopressors | 0.5% (12/2392) | [1][18] |

| Total Adverse Events | ~1.6% | [18] |

Note: Data for Brilliant Blue G is presented as a close analog to this compound. Incidence rates for adverse reactions are based on a large single-institution study.

Experimental Protocols

In Vivo: Pedal Lymphangiography

This protocol outlines the essential steps for performing pedal lymphangiography using Isothis compound.

Materials:

-

1% sterile Isothis compound solution

-

Tuberculin syringe with a 30-gauge needle

-

Alcohol wipes

-

Local anesthetic (optional, administered prior to dye injection)

-

Sterile drapes and dissection kit

-

Fluoroscope or other imaging system

Procedure:

-

Preparation: Obtain informed consent from the patient. Position the patient comfortably on an examination table.

-

Dye Injection: Aseptically wipe the interdigital web spaces of the feet. Inject 0.5 mL of 1% Isothis compound subcutaneously into two interdigital web spaces of each foot.[2]

-

Vessel Visualization: Allow 15-30 minutes for the dye to be taken up by the lymphatic vessels, which will appear as blue subdermal streaks.[2]

-

Cannulation: Under local anesthesia, make a small transverse incision over a visualized lymphatic vessel on the dorsum of the foot.[2]

-

Dissection and Catheterization: Carefully dissect the surrounding tissue to isolate the lymphatic vessel. Insert a 30-gauge lymphangiography needle or catheter into the vessel.[2]

-

Contrast Injection and Imaging: Secure the needle/catheter and slowly inject a contrast agent. Use a fluoroscope to monitor the flow of the contrast agent through the lymphatic system.[3][4][5]

-

Closure: After imaging, remove the catheter and suture the incision.

In Vitro: Cytotoxicity Assessment using MTT Assay

This protocol describes a method to assess the cytotoxicity of this compound on a chosen cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium

-

This compound stock solution (dissolved in sterile PBS or culture medium)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[19][20][21]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[22]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

In Vitro: Photodynamic Therapy Protocol

This protocol provides a general framework for evaluating the photodynamic efficacy of this compound in vitro.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

Light source with a specific wavelength (e.g., LED array or laser with an emission spectrum that overlaps with the absorption spectrum of this compound, likely in the red light region around 600-700 nm)

-

Photometer to measure light irradiance

-

Cell viability assay reagents (e.g., MTT or Trypan Blue)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate as described in the cytotoxicity protocol.

-

Photosensitizer Incubation: Treat the cells with various concentrations of this compound and incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake. Protect the plate from light during this incubation.[17]

-

Light Irradiation: Before irradiation, replace the this compound-containing medium with fresh medium. Expose the cells to light from the chosen light source for a specific duration. The light dose (fluence, J/cm²) is a product of the power density (irradiance, W/cm²) and the exposure time (s). A typical starting point could be a power density of 10-100 mW/cm² for a duration that delivers a total fluence of 5-20 J/cm².[15][16][17] Include control groups: no treatment, this compound only (dark toxicity), and light only.

-

Post-Irradiation Incubation: After irradiation, return the plate to the incubator for a further 24-48 hours.

-

Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay or Trypan Blue exclusion assay.[9][10][11]

-

Data Analysis: Compare the viability of the treated cells to the control groups to determine the phototoxic effect of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the applications of this compound.

Caption: P2X7 Receptor signaling pathway and its inhibition by this compound.

Caption: Mechanism of action of this compound in photodynamic therapy.

Caption: Experimental workflow for sentinel lymph node mapping.

Conclusion

This compound and its related compounds are valuable tools in both in vivo and in vitro research. Their established use in lymphangiography continues to be clinically significant, while their emerging roles as a P2X7 receptor antagonist and a potential photosensitizer open up new avenues for therapeutic development and mechanistic studies. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to design and execute their experiments, ultimately contributing to a deeper understanding of the biological effects and potential applications of this versatile dye. Further research is warranted to fully elucidate the cytotoxic and phototoxic potential of this compound in various cancer models and to explore its therapeutic efficacy in inflammatory and pain-related disorders.

References

- 1. Anaphylactic Reactions to Isothis compound Dye During Sentinel Lymph Node Biopsy for Breast Cancer | Wang | Journal of Current Surgery [currentsurgery.org]

- 2. Lymphatic Imaging: Current Noninvasive and Invasive Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. cirse.org [cirse.org]

- 5. Lymphangiogram - UF Health [ufhealth.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. brd.nci.nih.gov [brd.nci.nih.gov]

- 12. dermaspa.ca [dermaspa.ca]

- 13. Photodynamic Therapy | American Cancer Society [cancer.org]

- 14. Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]